molecular formula C13H17N3O4 B2549116 N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1421499-76-4

N-(3-(furan-2-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2549116
CAS No.: 1421499-76-4
M. Wt: 279.296
InChI Key: ZNAKABWBDOQVEP-UHFFFAOYSA-N
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Description

N-(3-(Furan-2-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic pyrazole-carboxamide derivative characterized by a furan-containing hydroxypropyl side chain and a methoxy-substituted pyrazole core. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-16-8-9(13(15-16)19-2)12(18)14-6-5-10(17)11-4-3-7-20-11/h3-4,7-8,10,17H,5-6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAKABWBDOQVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p from )

  • Substituents: Chloro, cyano, and aryl groups dominate the pyrazole core.
  • Key Differences : The absence of a hydroxypropyl-furan side chain reduces polarity compared to the target compound.
  • Physicochemical Properties :
    • Melting points: 123–183°C (higher than typical for the target compound due to increased aromaticity and halogen content) .
    • Yields: 62–71% (similar to typical carboxamide coupling reactions).
  • Synthesis : EDCI/HOBt-mediated coupling in DMF, followed by purification via preparative TLC .

b. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

  • Substituents : Dichlorophenyl and pyridylmethyl groups.
  • Key Differences : The pyridylmethyl group introduces basicity, contrasting with the neutral furan-hydroxypropyl chain.
  • Bioactivity: Such compounds often exhibit enhanced binding to hydrophobic pockets in enzymes (e.g., cannabinoid receptors) .

c. N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

  • Substituents : A fused pyrazolo-pyridine system.
  • Applications : Fused systems are common in kinase inhibitors (e.g., JAK/STAT inhibitors) .

Physicochemical and Spectroscopic Comparisons

Compound Class Melting Point (°C) Yield (%) Key Functional Groups Notable Spectral Data (¹H-NMR)
Target Compound Not reported Not reported Furan, hydroxypropyl, methoxy Anticipated signals: δ 7.4–6.3 (furan), δ 4.2 (hydroxypropyl), δ 3.8 (methoxy)
Chloro-aryl-pyrazoles (3a–3p) 123–183 62–71 Chloro, cyano, aryl δ 8.12 (pyrazole-H), δ 7.6–7.2 (aryl-H)
Pyridylmethyl-pyrazoles Not reported Not reported Pyridyl, dichlorophenyl δ 8.5–7.2 (pyridine-H), δ 2.6 (methyl)

Bioactivity Trends

  • Chloro/Cyano Derivatives: Exhibit moderate antimicrobial and anticancer activity (e.g., MIC values of 8–32 µg/mL against Staphylococcus aureus) .
  • Hydroxypropyl-Furan Derivatives : The hydroxy and furan groups may enhance solubility and target interactions (e.g., with bacterial efflux pumps or inflammatory mediators).

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